molecular formula C10H9F3N4O B2881779 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 246163-29-1

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Cat. No.: B2881779
CAS No.: 246163-29-1
M. Wt: 258.204
InChI Key: DWLHFONLMSROEM-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The trifluoromethyl group in this compound enhances its biological activity and stability.

Preparation Methods

The final step involves the reaction with acetohydrazide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This results in the disruption of essential biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLHFONLMSROEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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